2,2-Dimethyl-4-(pyrrolidin-2-yl)pentan-3-one

ROR-gamma nuclear receptor inverse agonist

Sourcing a reliable, multi-target chemical probe for nuclear receptor and inflammation research often leads to compounds with significant CYP450 liabilities or absent from commercial channels. 2,2-Dimethyl-4-(pyrrolidin-2-yl)pentan-3-one directly addresses this gap. - RORγ Inverse Agonist: EC50 of 900 nM in LBD assay; 39 nM in whole blood IL-17A assay, enabling dose-response studies without complete suppression. - Sigma-2 Receptor Probe: Moderate affinity (Ki = 316 nM) suitable for concentration-dependent occupancy studies in cancer models. - Favorable ADME Benchmark: Weak CYP3A4 inhibition (IC50 = 12,000 nM) makes it a low-interaction-risk comparator for CYP screening panels. Supplied with rigorous quality control and available for immediate dispatch, this compound ensures uninterrupted experimental workflows.

Molecular Formula C11H21NO
Molecular Weight 183.29 g/mol
Cat. No. B13248148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-4-(pyrrolidin-2-yl)pentan-3-one
Molecular FormulaC11H21NO
Molecular Weight183.29 g/mol
Structural Identifiers
SMILESCC(C1CCCN1)C(=O)C(C)(C)C
InChIInChI=1S/C11H21NO/c1-8(9-6-5-7-12-9)10(13)11(2,3)4/h8-9,12H,5-7H2,1-4H3
InChIKeyDWUOEECMRIZYSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural & Pharmacological Profile of 2,2-Dimethyl-4-(pyrrolidin-2-yl)pentan-3-one


2,2-Dimethyl-4-(pyrrolidin-2-yl)pentan-3-one (CAS 1935182-78-7) is a pyrrolidine-substituted pentanone derivative characterized by a bulky 2,2-dimethyl substitution adjacent to the ketone moiety and a pyrrolidin-2-yl group at the 4-position . Its molecular weight is 183.29 g/mol, with a calculated LogP of 1.9897 and a polar surface area (TPSA) of 29.1 Ų . The compound has demonstrated activity against multiple pharmacological targets, including inverse agonist activity at the nuclear receptor ROR-gamma (EC50 = 900 nM in human RORγ LBD assay) [1], inhibition of lipoxygenase [2], and binding to the sigma-2 receptor (Ki = 316 nM) [3]. It also exhibits weak CYP3A4 inhibition (IC50 = 12,000 nM) [1]. These properties position the compound as a versatile research tool for studies in immunology, inflammation, and nuclear receptor pharmacology.

1 RORγ nuclear receptor pathway study fit
2 Sigma-2 receptor binding assay context
3 Lipoxygenase inhibition research fit
4 CYP3A4 interaction screening (low inhibition context)

Structural Determinants of Target Engagement for 2,2-Dimethyl-4-(pyrrolidin-2-yl)pentan-3-one


The pharmacological profile of 2,2-Dimethyl-4-(pyrrolidin-2-yl)pentan-3-one is critically dependent on its unique substitution pattern. Unlike simple pyrrolidinyl pentanones such as α-PVP, which primarily target monoamine transporters (DAT/NET) [1], the 2,2-dimethyl substitution and the specific placement of the pyrrolidine ring on the pentanone scaffold confer distinct binding interactions with nuclear receptors (ROR-gamma) [2], sigma receptors [3], and lipoxygenase enzymes [4]. This divergent target profile cannot be replicated by in-class analogs lacking these structural features. Furthermore, the compound's relatively weak CYP3A4 inhibition (IC50 = 12,000 nM) [2] contrasts with many pyrrolidine-based tool compounds that exhibit stronger cytochrome P450 liabilities, making direct substitution without quantitative justification a potential source of experimental variability or off-target effects.

2,2-Dimethyl-4-(pyrrolidin-2-yl)pentan-3-one
Nuclear receptor, sigma-2, lipoxygenase target profile
Weak CYP3A4 inhibition may reduce metabolic interference
Simple pyrrolidinyl pentanones (e.g., α-PVP class)
Primarily monoamine transporter targets; RORγ/sigma-2/lipoxygenase interaction absent
CYP inhibition profile often stronger; direct substitution may shift off-target effects

Quantitative Evidence & Comparator Data for 2,2-Dimethyl-4-(pyrrolidin-2-yl)pentan-3-one


ROR-gamma Inverse Agonist Potency Comparison

2,2-Dimethyl-4-(pyrrolidin-2-yl)pentan-3-one inhibits the human ROR-gamma ligand binding domain with an EC50 of 900 nM in a cell-based reporter assay [1]. This potency is approximately 7.7-fold weaker than the reference inverse agonist SR1001 (IC50 = 117 nM) and 30-fold weaker than the optimized clinical candidate XY101 (IC50 = 30 nM) [2].

RORγ inverse agonism
Cross-study comparable
EC50 900 nM vs SR1001 (117 nM) and XY101 (30 nM)
Supports intermediate-potency nuclear receptor pathway interpretation
Cell-based reporter assay; conditions differ across studies
ROR-gamma nuclear receptor inverse agonist Th17 immunology

CYP3A4 Inhibition vs Ketoconazole

The compound inhibits human CYP3A4 with an IC50 of 12,000 nM (12 µM) [1]. This value is 210-fold higher (weaker inhibition) than the potent CYP3A4 inhibitor ketoconazole, which exhibits an IC50 ranging from 57 nM to 250 nM depending on the assay system .

CYP3A4 inhibition
Cross-study comparable
IC50 12,000 nM vs ketoconazole 57–250 nM
Indicates low CYP interaction risk in ADME panels
Human liver microsomes; ≥210-fold weaker inhibition
CYP3A4 drug-drug interaction metabolism ADME hepatotoxicity

Sigma-2 Receptor Binding Affinity Comparison

2,2-Dimethyl-4-(pyrrolidin-2-yl)pentan-3-one binds to the rat sigma-2 receptor with a Ki of 316 nM [1]. This affinity is 198-fold lower than the high-affinity ligand siramesine (Ki = 1.6 nM) [2] and 23-fold lower than the selective fluorescent ligand SW116 (Ki = 14 nM) [3].

Sigma-2 binding
Cross-study comparable
Ki 316 nM vs siramesine (1.6 nM) and SW116 (14 nM)
Moderate affinity supports concentration-response study design
Rat sigma-2 receptor; assay formats differ
sigma-2 receptor PGRMC1 cancer neuropharmacology ligand binding

Lipoxygenase Inhibition Profile

The compound is reported to be a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, also exhibiting weaker inhibition of cyclooxygenase and serving as an antioxidant in fats and oils [1]. While specific IC50 values are not available in the public domain for this compound, the reported lipoxygenase inhibition places it within a class of dual 5-LOX/COX inhibitors such as licofelone (IC50 ~0.2 µM for 5-LOX) and the antioxidant NDGA (IC50 ~0.1-1 µM).

Lipoxygenase inhibition
Class-level inference
Lipoxygenase inhibitor; IC50 not publicly available
Data to verify; class-level enzyme interference reported
Source review needed before procurement
lipoxygenase arachidonic acid inflammation 5-LOX antioxidant

Physicochemical Comparison with Pyrrolidinyl Pentanone Analogs

2,2-Dimethyl-4-(pyrrolidin-2-yl)pentan-3-one has a calculated LogP of 1.9897 , which is approximately 1.3 log units lower (less lipophilic) than α-PVP (LogP ≈ 3.3) [1]. This reduced lipophilicity correlates with a calculated topological polar surface area (TPSA) of 29.1 Ų, suggesting improved aqueous solubility relative to more hydrophobic pyrrolidinyl pentanones.

Lipophilicity comparison
Supporting evidence
LogP 1.99 vs α-PVP ~3.3; TPSA 29.1 Ų
Lower lipophilicity may improve aqueous solubility profile
Calculated values; in vitro distribution may differ
LogP lipophilicity ADME solubility physicochemical properties

ROR-gamma Inverse Agonism in Whole Blood

In a physiologically relevant human whole blood assay, 2,2-Dimethyl-4-(pyrrolidin-2-yl)pentan-3-one inhibits anti-CD3/anti-CD28-stimulated IL-17A production with an EC50 of 39 nM [1]. This potency is comparable to the optimized RORγ inverse agonist XY101, which exhibits an IC50 of 30 nM in a similar cell-based transcriptional reporter assay [2].

Whole blood IL-17A
Supporting evidence
EC50 39 nM (IL-17A suppression in human whole blood)
Supports ex vivo functional activity interpretation
Anti-CD3/CD28 stimulation; 24 h incubation
whole blood assay IL-17A ROR-gamma ex vivo inflammation

Best Research & Industrial Applications for 2,2-Dimethyl-4-(pyrrolidin-2-yl)pentan-3-one


ROR-gamma & Th17 Cell Differentiation Studies

With demonstrated inverse agonist activity at ROR-gamma (EC50 = 900 nM in LBD assay; EC50 = 39 nM in whole blood IL-17A assay) [1], 2,2-Dimethyl-4-(pyrrolidin-2-yl)pentan-3-one serves as a valuable tool compound for investigating RORγ-dependent transcriptional regulation in Th17 cells. Its intermediate potency (7.7-fold weaker than SR1001) makes it particularly suitable for studies requiring graded receptor modulation without complete suppression, such as dose-response analyses in autoimmune disease models.

CYP3A4 Inhibition & Drug-Drug Interaction Assessment

The compound's weak CYP3A4 inhibition (IC50 = 12,000 nM) [2] positions it as a favorable comparator or control in ADME/Tox screening panels. Researchers investigating the CYP inhibition profiles of novel pyrrolidine-based scaffolds can use this compound as a benchmark for low-interaction-risk analogs, contrasting with stronger inhibitors like ketoconazole (IC50 = 57 nM).

Sigma-2 Receptor & Cancer Cell Biology Studies

With a sigma-2 receptor binding affinity of Ki = 316 nM [3], this compound provides a moderate-affinity probe for sigma-2/PGRMC1 pharmacology studies. Its affinity (198-fold weaker than siramesine) [4] allows for concentration-dependent occupancy studies in cancer cell lines where sigma-2 receptors are implicated in proliferation and apoptosis regulation.

Lipoxygenase & Arachidonic Acid Metabolism Studies

As a reported lipoxygenase inhibitor that also modulates cyclooxygenase and exhibits antioxidant properties [5], 2,2-Dimethyl-4-(pyrrolidin-2-yl)pentan-3-one is applicable in studies of eicosanoid biosynthesis and oxidative stress. Its dual-enzyme interference profile makes it a useful chemical probe for dissecting the relative contributions of lipoxygenase versus cyclooxygenase pathways in inflammatory models, particularly where antioxidant effects must be simultaneously controlled.

Application
Selection Property
Validation Focus
RORγ pathway inhibition studies
Inverse agonist activity context
Th17 cell model response endpoints
CYP3A4 interaction screening
CYP inhibition profiling
ADME/Tox panel benchmarking
Sigma-2 receptor pharmacology studies
Moderate-affinity sigma-2 binding
Cancer cell model endpoint review
Lipoxygenase pathway research
Dual-enzyme interference profile
Eicosanoid biosynthesis model studies
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